molecular formula C15H17NO5 B4164426 1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione

1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione

Cat. No. B4164426
M. Wt: 291.30 g/mol
InChI Key: HVFSADJKZWNIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione, commonly known as PEPPO, is a synthetic compound that has gained significant attention in the field of scientific research. PEPPO is a pyrrolidinedione derivative that has a wide range of applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

PEPPO has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects and can prevent neuronal cell death. PEPPO has also been shown to have anti-inflammatory and anti-oxidant properties. Additionally, PEPPO has been studied for its potential use in drug discovery and medicinal chemistry.

Mechanism of Action

The mechanism of action of PEPPO is not fully understood. However, it has been proposed that PEPPO acts as an NMDA receptor antagonist. NMDA receptors are involved in the regulation of neuronal activity and play a crucial role in learning and memory. By blocking NMDA receptors, PEPPO can prevent neuronal cell death and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
PEPPO has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. PEPPO has also been shown to improve cognitive function and memory in animal models. Additionally, PEPPO has been shown to have anti-tumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of PEPPO is its ease of synthesis. PEPPO can be synthesized on a large scale, making it readily available for scientific research. Additionally, PEPPO has been shown to be relatively safe and well-tolerated in animal models. However, one of the limitations of PEPPO is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several possible future directions for research on PEPPO. One possible direction is to study the potential use of PEPPO in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another possible direction is to study the potential use of PEPPO in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of PEPPO and its potential side effects.
Conclusion:
In conclusion, PEPPO is a synthetic compound that has a wide range of applications in various fields of scientific research. Its ease of synthesis, neuroprotective effects, anti-inflammatory and anti-oxidant properties, and potential use in drug discovery make it an attractive compound for further research. However, further studies are needed to fully understand the mechanism of action of PEPPO and its potential side effects.

properties

IUPAC Name

1-[2-(4-propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-13(17)11-3-5-12(6-4-11)20-9-10-21-16-14(18)7-8-15(16)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFSADJKZWNIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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